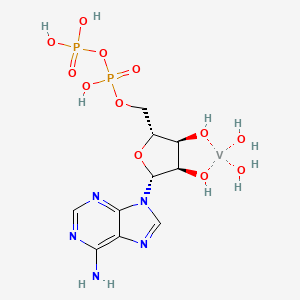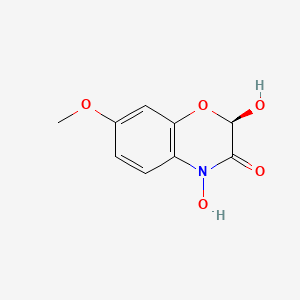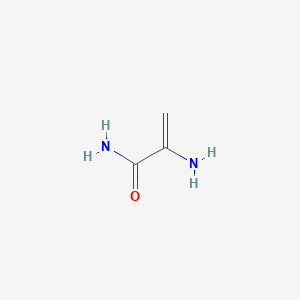
2-Aminoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoprop-2-enamide is an organic compound belonging to the class of alpha amino acid amides. It is characterized by its unique structure, which includes an amide group and an enamine functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoprop-2-enamide can be synthesized through several methods. One notable method involves the direct N-dehydrogenation of amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods: Industrial production of this compound typically involves the isomerization of N-allyl amides. This method enables the synthesis of geometrically defined enamides with exceptional selectivity . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or nitriles.
Reduction: Reductive hydroalkylation of enamides can occur using chiral nickel/bisoxazoline catalysts.
Substitution: The compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Triflic anhydride and suitable pyridine bases are commonly used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired product.
Major Products:
Oxidation: Imides and nitriles.
Reduction: Chiral aliphatic amines.
Substitution: A wide range of substituted enamides and related compounds.
Scientific Research Applications
2-Aminoprop-2-enamide has several scientific research applications:
Chemistry: It is used as a versatile reactant in transition-metal catalysis, photochemistry, and asymmetric catalysis.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminoprop-2-enamide involves its reactivity as an enamine. The compound’s nitrogen center, tempered with an electron-withdrawing group, exhibits reactivity similar to classical olefins . This reactivity allows it to participate in various catalytic processes, including reductive hydroalkylation and electrophilic activation.
Comparison with Similar Compounds
2-Aminopropene-1,1,3-tricarbonitrile:
Alpha amino acid amides: These are amide derivatives of alpha amino acids and share structural similarities with 2-aminoprop-2-enamide.
Uniqueness: this compound stands out due to its unique combination of an amide group and an enamine functionality. This dual functionality provides it with exceptional reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-aminoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-2(4)3(5)6/h1,4H2,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRWGYGZHKZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
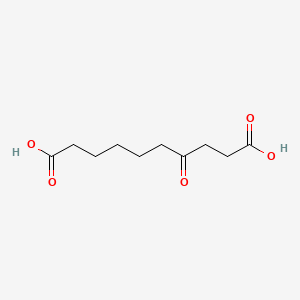

![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
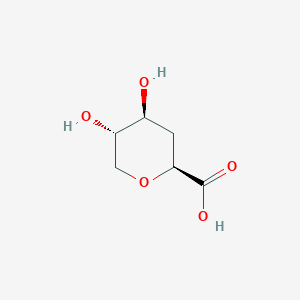

![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760664.png)
![4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide](/img/structure/B10760672.png)
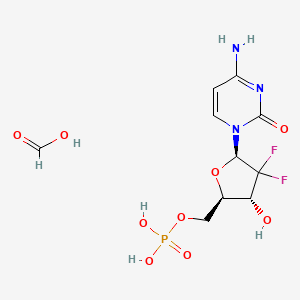
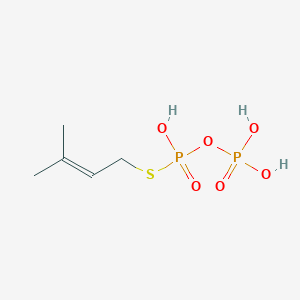
![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
![N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid](/img/structure/B10760694.png)
